1-(Prop-2-en-1-yl)piperidin-4-amine

Description

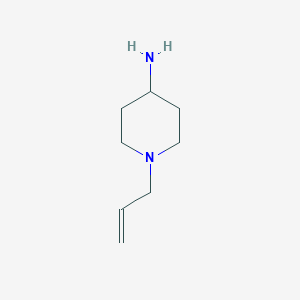

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-5-10-6-3-8(9)4-7-10/h2,8H,1,3-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPWHRHPZQELNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Prop-2-en-1-yl)piperidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of pharmaceuticals and natural alkaloids. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. Within this class of compounds, 1-(Prop-2-en-1-yl)piperidin-4-amine, also known as N-allyl-4-aminopiperidine, emerges as a versatile building block. The presence of a primary amine at the 4-position and a reactive allyl group on the piperidine nitrogen provides two distinct points for chemical modification, opening avenues for the construction of diverse molecular libraries. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(Prop-2-en-1-yl)piperidin-4-amine, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

While specific experimental data for 1-(prop-2-en-1-yl)piperidin-4-amine is not extensively reported in publicly available literature, we can infer its general properties based on its structure and data from closely related analogs. The molecule consists of a saturated piperidine ring, a primary aliphatic amine, and a terminal alkene. The presence of two basic nitrogen atoms will influence its pKa and solubility.

| Property | Predicted/Inferred Value | Notes |

| Molecular Formula | C₈H₁₆N₂ | |

| Molecular Weight | 140.23 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Based on analogs like 4-aminopiperidine.[1] |

| pKa (most basic) | ~9-10 | Estimated based on the piperidine nitrogen. |

| pKa (less basic) | ~8-9 | Estimated based on the 4-amino group. |

| Solubility | Soluble in water and common organic solvents | The presence of two amine functionalities suggests good polarity. |

| Boiling Point | Not available | |

| Melting Point | Not available |

Note: The values in this table are estimations based on the chemical structure and data for similar compounds and should be confirmed by experimental analysis.

Synthesis and Characterization

The synthesis of 1-(prop-2-en-1-yl)piperidin-4-amine can be approached through several established synthetic strategies for N-alkylation of piperidines. A common and efficient method involves the direct N-allylation of a protected 4-aminopiperidine derivative, followed by deprotection.

Synthetic Workflow

A logical and widely applicable synthetic route is outlined below. This two-step process ensures selectivity and high yields.

Caption: Synthetic workflow for 1-(Prop-2-en-1-yl)piperidin-4-amine.

Experimental Protocol: N-Allylation of 4-Amino-1-Boc-piperidine

This protocol is a representative procedure based on general methods for the N-alkylation of secondary amines.[2]

-

Reaction Setup: To a solution of 4-amino-1-Boc-piperidine (1.0 equivalent) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).

-

Addition of Allyl Bromide: To the stirred suspension, add allyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 1-allyl-4-Boc-aminopiperidine, can be purified by column chromatography on silica gel.

Experimental Protocol: Boc Deprotection

-

Reaction Setup: The purified 1-allyl-4-Boc-aminopiperidine is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Acid Treatment: A strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, is added to the solution at 0 °C.

-

Reaction: The mixture is stirred at room temperature for a few hours until the deprotection is complete, as indicated by TLC or LC-MS.

-

Workup: The solvent and excess acid are removed under reduced pressure. The residue is then dissolved in water and basified with a suitable base (e.g., NaOH or NaHCO₃) to a pH of >10. The aqueous layer is extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: The combined organic extracts are dried, filtered, and concentrated to yield the final product, 1-(prop-2-en-1-yl)piperidin-4-amine.

Characterization

The structural confirmation of 1-(prop-2-en-1-yl)piperidin-4-amine would rely on a combination of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the allyl group protons (a multiplet for the vinyl CH, and two doublets for the terminal CH₂), the piperidine ring protons (complex multiplets), and the primary amine protons (a broad singlet).

-

¹³C NMR: Characteristic peaks for the sp² carbons of the alkene, the sp³ carbons of the piperidine ring, and the allylic CH₂ group are anticipated.

-

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl and alkene groups (around 2800-3100 cm⁻¹), and the C=C stretching of the allyl group (around 1640 cm⁻¹).[3]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

Reactivity and Synthetic Utility

The chemical reactivity of 1-(prop-2-en-1-yl)piperidin-4-amine is dictated by its three key functional groups: the tertiary amine of the piperidine ring, the primary amine at the 4-position, and the terminal alkene of the allyl group. This trifunctional nature makes it a highly valuable and versatile synthetic intermediate.

Caption: Key reactive sites and potential transformations of 1-(Prop-2-en-1-yl)piperidin-4-amine.

The primary amine is a potent nucleophile and can readily undergo a variety of transformations, including acylation to form amides, reaction with sulfonyl chlorides to yield sulfonamides, reductive amination with aldehydes and ketones, and reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. The allyl group is susceptible to a wide range of reactions characteristic of alkenes, such as olefin metathesis, Heck coupling, epoxidation, and hydroboration-oxidation. The tertiary piperidine nitrogen, while less nucleophilic than the primary amine, can undergo quaternization with alkyl halides.

Applications in Medicinal Chemistry and Drug Discovery

The 4-aminopiperidine scaffold is a well-established pharmacophore found in numerous biologically active compounds.[4][5] The introduction of an N-allyl group provides an additional vector for diversification, making 1-(prop-2-en-1-yl)piperidin-4-amine a valuable starting material for the synthesis of novel therapeutic agents.

-

Scaffold for Library Synthesis: Its trifunctional nature allows for the rapid generation of diverse chemical libraries for high-throughput screening. By systematically modifying the 4-amino and N-allyl positions, chemists can explore a vast chemical space to identify hits for various biological targets.[5]

-

Antiviral Agents: Derivatives of 4-aminopiperidine have shown promise as antiviral agents. For instance, this scaffold has been utilized in the development of inhibitors of Hepatitis C Virus (HCV) assembly.[2] The N-allyl group could be further functionalized to enhance interactions with viral proteins or host factors.

-

Antifungal Agents: The 4-aminopiperidine core has been identified as a lead structure for the development of novel antifungal agents that target ergosterol biosynthesis.[6]

-

Ion Channel Modulators: Substituted 4-aminopiperidines have been investigated as modulators of ion channels, such as N-type calcium channels, which are implicated in pain pathways.[4]

-

Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient functional groups that interact with the active site of kinases, which are important targets in oncology and inflammatory diseases.

-

Central Nervous System (CNS) Agents: The 4-aminopiperidine motif is present in molecules targeting CNS receptors and transporters.

Safety and Handling

Conclusion

1-(Prop-2-en-1-yl)piperidin-4-amine is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the creation of diverse molecular libraries. The proven biological relevance of the 4-aminopiperidine scaffold across a range of therapeutic areas further underscores the importance of this compound as a key building block for the next generation of therapeutics. Further detailed characterization of its physicochemical and pharmacological properties is warranted to fully exploit its potential.

References

- BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. BenchChem.

- PubChem. (n.d.). 1-(Propan-2-yl)piperidin-4-amine. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-(Prop-2-en-1-yl)piperidine. National Center for Biotechnology Information.

- Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070–6081.

- Good, J. A., Akama, T., Lepsy, C. S., Miller, J. F., & Westlund, N. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies.

- Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C

- Slick, R. L., Wind-Rotolo, M., Lopes, S., Kuntz, D. A., Wilson, J. A., & Gussio, R. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 2(10), 696–708.

- Glatz, A., Gsaller, F., Holzer, W., & Wuczkowski, M. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7294.

- Li, J., Wang, M., Wu, H., Zhang, H., Kang, D., Chen, Z., & Liu, H. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3695–3698.

- U.S. Environmental Protection Agency. (2025, October 15).

- Pirogov, A. A., Esaulova, A. A., Ryabova, A. V., & Ponomarev, G. V. (2020). Еvaluation of antitumor activity of some 4-aminopiperidine derivatives — low molecular weight Hsp70 inhibitors — on transplantable mouse tumors. Siberian journal of oncology, 19(6), 68-75.

- Sigma-Aldrich. (n.d.). 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride.

- Sigma-Aldrich. (n.d.). 1-(prop-2-yn-1-yl)piperidine.

- ResearchGate. (2025, August 6).

- ChemicalBook. (n.d.). 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 4-Aminopiperidine.

- Kaiser, M., Maes, L., & Spavieri, J. (2009). Antiprotozoal activity of 1-phenethyl-4-aminopiperidine derivatives. Antimicrobial Agents and Chemotherapy, 53(9), 4048–4052.

- D'hooghe, M., Waterinckx, A., & De Kimpe, N. (2007). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Tetrahedron, 63(33), 7969-7975.

- Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, K. M., & El-Emam, A. A. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-16.

- ResearchGate. (n.d.). The experimental and theoretical FT‐IR spectra of 4a.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.

- PubChem. (n.d.). 4-Anilinopiperidine.

- Pacansky, J., & Dupuy, C. (1986). Polarized Infrared Absorption Spectra of Matrix-Isolated Allyl Radicals. The Journal of Physical Chemistry, 90(26), 6730-6734.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.

- Powers, T. S., & Baran, P. S. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society, 140(35), 10958-10962.

- PubChem. (n.d.). 4-Piperidinamine.

- Sementino, E., Di Micco, S., Castellano, S., & ... (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114757.

- Thermo Fisher Scientific. (n.d.). 4-Aminopiperidine, 95%.

- ResearchGate. (2025, August 5). (PDF)

- Sigma-Aldrich. (n.d.). 4-Amino-1-benzylpiperidine.

- MDPI. (2022, February 9).

- ResearchGate. (n.d.). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp.

- ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

Sources

- 1. 4-Aminopiperidine, 95% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide: 1-(Prop-2-en-1-yl)piperidin-4-amine (CAS 838847-25-9)

A Core Scaffold for Modern Drug Discovery

Introduction

The piperidine moiety is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacological activity. This guide focuses on a specific, highly valuable derivative, 1-(Prop-2-en-1-yl)piperidin-4-amine (CAS 838847-25-9), a building block with significant potential in the synthesis of novel therapeutics. We will delve into its synthesis, chemical properties, and applications, providing a comprehensive resource for researchers and drug development professionals.

The 4-aminopiperidine framework is a recognized "privileged" structure in drug discovery, found in compounds targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4][5] The introduction of an N-allyl (prop-2-en-1-yl) group adds a layer of synthetic versatility, opening avenues for further molecular elaboration and the exploration of novel chemical space.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-(Prop-2-en-1-yl)piperidin-4-amine is crucial for its effective use in synthesis and drug design.

| Property | Value |

| CAS Number | 838847-25-9[6] |

| Molecular Formula | C8H16N2 |

| Molecular Weight | 140.23 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil |

| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, dichloromethane) |

Analytical Characterization

Ensuring the identity and purity of 1-(Prop-2-en-1-yl)piperidin-4-amine is critical for its application in regulated research and development environments. A multi-technique approach is recommended for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure. Key signals in the ¹H NMR spectrum would include those corresponding to the vinyl protons of the allyl group, the methylene protons adjacent to the nitrogen, and the protons of the piperidine ring.

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight. Techniques like electrospray ionization (ESI-MS) are suitable for this compound.

-

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess purity.[7] For trace-level impurity analysis, more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[7][8]

Synthesis and Manufacturing

The synthesis of 1-(Prop-2-en-1-yl)piperidin-4-amine is typically achieved through a reductive amination pathway, a robust and widely used method in medicinal chemistry for the formation of C-N bonds.[2][9][10]

Synthetic Workflow

The general synthetic strategy involves the reaction of a suitable N-substituted 4-piperidone with an amine in the presence of a reducing agent.

Caption: General workflow for the synthesis of 1-(Prop-2-en-1-yl)piperidin-4-amine.

Detailed Experimental Protocol

Reductive Amination of N-Boc-4-piperidone with Allylamine:

-

Reaction Setup : To a solution of N-Boc-4-piperidone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add allylamine (1.2 equivalents).

-

Formation of Imine/Enamine : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.

-

Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. This reducing agent is preferred for its mildness and selectivity for imines over ketones.[9]

-

Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup : Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Deprotection : The Boc-protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane, to yield the final product.[11]

Applications in Drug Discovery

1-(Prop-2-en-1-yl)piperidin-4-amine serves as a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The presence of both a primary amine and a reactive allyl group allows for orthogonal functionalization.

As a Building Block for Compound Libraries

The primary amine at the 4-position can be readily derivatized through various reactions, including:

-

Acylation/Sulfonylation : Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides.[11]

-

Reductive Amination : Further reaction with aldehydes or ketones to generate secondary or tertiary amines.[11]

-

Alkylation : Reaction with alkyl halides to introduce various alkyl substituents.

The N-allyl group can be utilized in a variety of transformations, such as:

-

Heck Coupling : Palladium-catalyzed cross-coupling with aryl or vinyl halides.

-

Metathesis : Ring-closing or cross-metathesis reactions.

-

Michael Addition : Conjugate addition of nucleophiles to the double bond.

This dual reactivity allows for the creation of large and diverse chemical libraries for high-throughput screening.

Caption: Derivatization strategies for creating compound libraries.

Potential Therapeutic Targets

The 4-aminopiperidine scaffold is a key pharmacophore in many biologically active molecules. Derivatives of 1-(Prop-2-en-1-yl)piperidin-4-amine could potentially target a range of diseases:

-

Antiviral Agents : The 4-aminopiperidine scaffold has been identified as a potent inhibitor of Hepatitis C virus (HCV) replication.[11]

-

Antifungal Agents : Certain 4-aminopiperidine derivatives have shown remarkable antifungal activity.[9]

-

Cancer : Piperidine-containing compounds have been investigated for their antiproliferative properties against various cancer cell lines.[12][13]

-

Neurodegenerative Diseases : This structural motif is present in compounds designed as cognition enhancers and N-type calcium channel blockers for the treatment of neuropathic pain.[4][5]

-

Metabolic Diseases : Recent studies have explored piperidine derivatives as partial agonists of the Farnesoid X receptor (FXR) for treating metabolic dysfunction-associated steatohepatitis (MASH).[14]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-(Prop-2-en-1-yl)piperidin-4-amine. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

1-(Prop-2-en-1-yl)piperidin-4-amine is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the presence of two distinct functional handles make it an ideal starting material for the construction of diverse compound libraries. The proven track record of the 4-aminopiperidine scaffold in a multitude of therapeutic areas underscores the potential of this compound to contribute to the discovery of novel and effective drugs. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important molecule in their drug discovery endeavors.

References

-

MDPI.

-

PubMed.

-

PMC.

-

BLDpharm.

-

PubChem.

-

Sigma-Aldrich.

-

ResearchGate.

-

Google Patents.

-

Sigma-Aldrich.

-

Vibrant Pharma Inc.

-

Synblock.

-

EPA.

-

PubChem.

-

PubMed.

-

CAS Common Chemistry.

-

PubMed.

-

PMC.

-

Benchchem.

-

Chemsrc.

-

PubChemLite.

-

Royal Society of Chemistry.

-

PubMed.

-

PubChem.

-

ResearchGate.

-

ResearchGate.

-

MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 838847-25-9|1-(Prop-2-en-1-yl)piperidin-4-amine|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 14. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of N-allyl-4-aminopiperidine

An In-depth Technical Guide to the Biological Activity of N-allyl-4-aminopiperidine

Foreword: A Note on Predictive Pharmacology

As a Senior Application Scientist, it is imperative to ground our explorations in robust, verifiable data. The specific molecule, N-allyl-4-aminopiperidine, represents a frontier with limited direct characterization in peer-reviewed literature. Therefore, this guide is structured as a predictive analysis, a common and essential practice in drug discovery. We will dissect the compound into its core components—the 4-aminopiperidine scaffold and the N-allyl moiety —and, by examining the well-documented biological activities of these fragments in other molecular contexts, we will construct a scientifically rigorous and actionable profile of its likely therapeutic potential and mechanisms of action. This document serves not as a final word, but as a strategic roadmap for researchers and drug developers to initiate and guide the exploration of this promising chemical entity.

The 4-Aminopiperidine Core: A Privileged Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, found in a vast number of natural alkaloids and synthetic pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to achieve specific interactions with biological targets. The introduction of an amino group at the 4-position creates the 4-aminopiperidine scaffold, a "privileged" structure renowned for its frequent appearance in successful drug candidates across a multitude of therapeutic areas.[3][4][5]

This scaffold serves as a key building block in compounds designed to treat a wide array of conditions, demonstrating its remarkable utility and adaptability:

-

Central Nervous System (CNS) Disorders: Derivatives have shown high affinity and selectivity for dopamine D4 receptors, making them relevant for neuropsychiatric conditions.[6]

-

Infectious Diseases: The scaffold is integral to novel antifungal agents that target ergosterol biosynthesis[7], as well as potent inhibitors of viral entry, including CCR5 antagonists for HIV and compounds that block Hepatitis C Virus (HCV) assembly.[3][8]

-

Oncology: Recent research has highlighted 4-aminopiperidine derivatives as dual inhibitors of the SMO/ERK pathways in cancer and as covalent inhibitors of the methyltransferase SMYD3, a target in breast and colorectal cancers.[9][10]

-

Pain and Neuropathy: The scaffold has been used to develop N-type calcium channel blockers, offering potential for new analgesics.[11]

The recurring success of this scaffold underscores its favorable drug-like properties, including its ability to present functional groups in precise orientations for optimal target binding and its capacity to form key hydrogen bonds and salt bridges, often involving the basic nitrogen atoms.

The N-Allyl Moiety: A Strategic Modulator of Pharmacological Activity

The addition of an allyl group (–CH₂–CH=CH₂) to a nitrogen atom within a pharmacophore is a well-established strategy in medicinal chemistry to modulate a compound's biological activity. This small, lipophilic group can influence potency, selectivity, and functional activity (agonist vs. antagonist) through several mechanisms.

Case Study 1: Induction of Bradycardic Effects

A prominent example of the N-allyl group's influence is seen in Alinidine (N-allyl-clonidine) . While clonidine is primarily an α2-adrenergic agonist with hypotensive effects, the addition of the N-allyl group in Alinidine confers a distinct and specific bradycardic (heart rate-lowering) action.[12][13] This effect is primarily due to the inhibition of the If "funny" current in the sinoatrial node of the heart, a mechanism distinct from that of its parent compound. This demonstrates that N-allylation can introduce entirely new pharmacological properties.

Case Study 2: Targeting Sigma Receptors in the CNS

The N-allyl group is a recurring motif in high-affinity ligands for sigma receptors , particularly the sigma-1 (σ₁) subtype.[14][15] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum, implicated in a range of neuropsychiatric conditions including depression, anxiety, and neurodegenerative diseases.[16][17] The presence of an N-allyl group in ligands like (+)-N-allylnormetazocine ((+)-SKF-10,047), a classic sigma receptor ligand, is crucial for its binding and activity.[15] This suggests that the N-allyl group has a favorable interaction within the sigma-1 receptor's binding site.

Projected Biological Profile of N-allyl-4-aminopiperidine

By synthesizing our understanding of the 4-aminopiperidine scaffold and the N-allyl moiety, we can construct a detailed predictive profile for N-allyl-4-aminopiperidine.

Central Nervous System (CNS) Activity

The CNS is the most probable and promising arena for the biological activity of this compound.

-

Sigma-1 (σ₁) Receptor Modulation: This is the highest-confidence prediction. The piperidine core is a common feature in sigma-1 modulators, and the N-allyl group confers high affinity.[14][18] The basic nitrogen of the piperidine ring is expected to form a key salt bridge with the Glu172 residue in the sigma-1 binding site.

-

Dopamine D₄ Receptor Antagonism: Substituted 4-aminopiperidines are known to possess high affinity and selectivity for the human dopamine D₄ receptor.[6][21] These compounds act as antagonists, blocking the receptor's activity.[6]

-

Therapeutic Implication: Selective D₄ antagonists are of interest for treating cognitive deficits associated with schizophrenia and for attention-deficit/hyperactivity disorder (ADHD).[22]

-

Cardiovascular Activity

Drawing a direct parallel to Alinidine, the N-allyl group strongly suggests a potential for cardiovascular effects.[12][13]

-

Negative Chronotropic and Inotropic Effects: The compound is predicted to exhibit a heart rate-lowering effect. At higher doses, a negative inotropic (reduction in contractility) action may also be observed.[12] Other piperidine derivatives have also been shown to produce a decrease in blood pressure.[23]

-

Therapeutic Implication: If these effects are confirmed, the compound could be explored as a lead for developing novel anti-anginal or anti-arrhythmic agents.

-

Other Potential Activities

The versatility of the 4-aminopiperidine scaffold suggests other therapeutic avenues worth exploring:

-

Antifungal Activity: Based on derivatives that inhibit fungal ergosterol biosynthesis, N-allyl-4-aminopiperidine could be screened for activity against clinically relevant fungal isolates like Candida and Aspergillus species.[7]

-

Antiviral Activity: The scaffold's known success in HIV CCR5 antagonists and HCV assembly inhibitors makes it a candidate for broad-spectrum antiviral screening.[3][8]

Experimental Validation: Protocols and Methodologies

To transition from prediction to empirical data, a structured experimental approach is required. The following protocols provide a self-validating system to test the primary hypotheses.

Protocol 1: Competitive Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity (Ki) of N-allyl-4-aminopiperidine for its predicted primary CNS targets.

Objective: To quantify the affinity of the test compound for the human dopamine D₄ and sigma-1 receptors.

Materials:

-

Cell membranes from HEK293 cells stably expressing either human D₄ receptors or human sigma-1 receptors.

-

Radioligands: [³H]-Spiperone (for D₄) and [³H]-(+)-Pentazocine (for sigma-1).

-

Non-specific binding inhibitors: Haloperidol (for D₄) and unlabeled (+)-Pentazocine or Haloperidol (for sigma-1).

-

Test compound: N-allyl-4-aminopiperidine, dissolved in DMSO, with serial dilutions in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (GF/B) and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Procedure:

-

Preparation: Pre-treat filter plates by soaking in 0.5% polyethyleneimine for 30 minutes to reduce non-specific binding.

-

Assay Setup: In each well of a 96-well plate, add in order:

-

50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for D₄ non-specific binding) or 10 µM unlabeled (+)-Pentazocine (for sigma-1 non-specific binding).

-

50 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM).

-

50 µL of the appropriate radioligand (at a final concentration near its Kd, e.g., 0.2 nM [³H]-Spiperone or 2 nM [³H]-(+)-Pentazocine).

-

50 µL of cell membranes (e.g., 10-20 µg protein per well).

-

-

Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of the plates through the pre-treated GF/B filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Punch out the filter discs into scintillation vials. Add 4 mL of scintillation cocktail to each vial, allow to equilibrate, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Ex Vivo Cardiovascular Assessment in Langendorff Heart Preparation

This protocol directly assesses the effects of the compound on cardiac function in an isolated heart model.

Objective: To measure changes in heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (dP/dt) in response to N-allyl-4-aminopiperidine.

Materials:

-

Langendorff apparatus with constant pressure perfusion.

-

Krebs-Henseleit (KH) buffer, gassed with 95% O₂ / 5% CO₂.

-

Male Sprague-Dawley rats (250-300g).

-

Heparin and sodium pentobarbital for anesthesia.

-

Pressure transducer and data acquisition system (e.g., PowerLab).

Step-by-Step Procedure:

-

Heart Isolation: Anesthetize the rat and administer heparin. Perform a thoracotomy to excise the heart and immediately place it in ice-cold KH buffer.

-

Cannulation: Trim the aorta and cannulate it onto the Langendorff apparatus. Initiate retrograde perfusion with warm (37°C), oxygenated KH buffer at a constant pressure (e.g., 75 mmHg).

-

Stabilization: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Allow the heart to stabilize for 20-30 minutes until heart rate and LVDP are constant.

-

Drug Administration: Introduce N-allyl-4-aminopiperidine into the perfusion buffer at increasing concentrations (e.g., 10 nM to 10 µM). Administer each concentration for a set period (e.g., 10 minutes).

-

Data Recording: Continuously record heart rate, LVDP, and dP/dtmax (a measure of contractility) throughout the experiment.

-

Data Analysis: Express the data for each parameter as a percentage of the baseline value recorded before drug administration. Plot the percentage change against the log concentration of the compound to generate dose-response curves.

Data Presentation and Visualization

Table 1: Predicted Pharmacological Profile of N-allyl-4-aminopiperidine

| Target | Assay Type | Predicted Affinity/Potency | Therapeutic Relevance |

| Sigma-1 (σ₁) Receptor | Radioligand Binding ([³H]-(+)-Pentazocine) | Ki = 5 - 20 nM | Neuroprotection, Antidepressant, Anxiolytic |

| Dopamine D₄ Receptor | Radioligand Binding ([³H]-Spiperone) | Ki = 15 - 50 nM | Schizophrenia (Cognitive), ADHD |

| Dopamine D₄ Receptor | Functional Antagonism (cAMP Assay) | IC₅₀ = 50 - 200 nM | Confirms antagonist activity |

| N-type Calcium Channel | Whole-Cell Patch-Clamp | IC₅₀ = 0.5 - 5 µM | Neuropathic Pain |

| Sinoatrial Node (If) | Langendorff Heart Model | Heart Rate Reduction | Angina, Arrhythmia |

Diagrams and Workflows

A clear visual representation of pathways and processes is critical for understanding complex biological systems.

Caption: Predicted antagonist action on the D4 dopamine receptor pathway.

Caption: A streamlined workflow for validating biological activity.

Caption: Logic map of structural contributions to predicted activity.

References

-

Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070–6081. [Link]

-

Stjernlöf, P., Gullme, M., Olsson, L. L., Wikström, H., & Andersson, B. (1996). Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. Bioorganic & Medicinal Chemistry Letters, 6(16), 1947-1952. [Link]

-

Pferschy-Wenzig, E. M., Kosol, S., Schuster, D., & Kunert, O. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7248. [Link]

-

Chatterjee, A., et al. (2022). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 13(3), 430-437. [Link]

-

Wang, T., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3875-3878. [Link]

-

Zhang, J. J., et al. (2022). Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. Bioorganic & Medicinal Chemistry, 76, 117051. [Link]

-

Verdouw, P. D., Wolffenbuttel, B. H., & van der Giessen, W. J. (1983). The effects of alinidine, an N-allyl derivative of clonidine, on regional myocardial perfusion and performance in the pig with or without atrial pacing. Basic Research in Cardiology, 78(4), 415-428. [Link]

-

McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link]

-

Shi, B., et al. (2012). Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs. Nuclear Medicine and Biology, 39(4), 543-552. [Link]

-

Sharma, V., Kumar, V., & Kumar, P. (2019). Biological activities of piperidine alkaloids. ResearchGate. [Link]

-

University of Cambridge. (2013). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Apollo - University of Cambridge Repository. [Link]

-

Bartolini, M., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114757. [Link]

-

Su, T. P., Hayashi, T., & Maurice, T. (2010). Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. Expert Opinion on Therapeutic Targets, 14(10), 1057-1071. [Link]

-

Maklad, A., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

Newman, A. H., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(2), 304-312. [Link]

-

LookChem. (n.d.). Cas 13035-19-3, 4-Aminopiperidine. [Link]

- Google Patents. (2010). US20100016365A1 - Substituted 4-amino-piperidines.

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

-

Henze, C., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology and Therapy, 10(1), 189-203. [Link]

-

de Araújo, D. R., et al. (2011). Cardiovascular effects of two amides (Piperine and Piperdardine) isolated from Piper tuberculatum Jacq. Emirates Journal of Food and Agriculture, 23(3), 265-274. [Link]

-

Su, T. P. (2004). The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. Current Topics in Medicinal Chemistry, 4(5), 459-466. [Link]

-

Corman, V., et al. (1998). Aminoguanidine prevents age-related arterial stiffening and cardiac hypertrophy. Proceedings of the National Academy of Sciences, 95(3), 1301-1306. [Link]

-

Wang, S., et al. (2018). D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. Science, 360(6388), 541-546. [Link]

-

Shih, T. M., & Tessel, R. E. (1988). Cardiovascular effects of 1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride. European Journal of Pharmacology, 158(1-2), 149-152. [Link]

-

Al-Abed, Y., et al. (2005). Identification of a New Selective Dopamine D4 Receptor Ligand. Bioorganic & Medicinal Chemistry Letters, 15(16), 3694-3697. [Link]

-

Uddin, M. S., et al. (2021). Allicin, an Antioxidant and Neuroprotective Agent, Ameliorates Cognitive Impairment. Molecules, 27(1), 134. [Link]

-

Wilson, J. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [Link]

-

Egea, J., et al. (2015). Modulation of Neuronal Nicotinic Receptor by Quinolizidine Alkaloids Causes Neuroprotection on a Cellular Alzheimer Model. Current Alzheimer Research, 12(8), 769-781. [Link]

-

Kobinger, W., & Lillie, C. (1979). Cardiovascular actions of N-allyl-clonidine (ST 567), a substance with specific bradycardic action. European Journal of Pharmacology, 58(2), 141-150. [Link]

-

Liu, X., et al. (2018). Neuro-protective effects of aloperine in an Alzheimer's disease cellular model. Biomedicine & Pharmacotherapy, 108, 230-236. [Link]

-

Liu, D., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 12(5), 7489-7495. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 8. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Accedi all'area protetta [ricerca.uniba.it]

- 11. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of alinidine, an N-allyl derivative of clonidine, on regional myocardial perfusion and performance in the pig with or without atrial pacing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardiovascular actions of N-allyl-clonidine (ST 567), a substance with specific bradycardic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sigma Receptors [sigmaaldrich.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Neuro-protective effects of aloperine in an Alzheimer's disease cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of a New Selective Dopamine D4 Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cardiovascular effects of 1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data of 1-(Prop-2-en-1-yl)piperidin-4-amine

**A Predictive Spectroscopic and

Methodological Guide to 1-(Prop-2-en-1-yl)piperidin-4-amine**

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 1-(Prop-2-en-1-yl)piperidin-4-amine, a substituted piperidine derivative of interest to researchers in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document leverages foundational spectroscopic principles and data from analogous structures to forecast the compound's signature in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed, field-proven protocols for data acquisition are provided for each technique, establishing a self-validating framework for experimental chemists. The guide is designed to serve as a robust reference for the synthesis, characterization, and structural elucidation of this molecule and other novel piperidine-based compounds.

Introduction and Structural Framework

1-(Prop-2-en-1-yl)piperidin-4-amine is a bifunctional molecule featuring a tertiary amine within a piperidine ring and a primary amine at the 4-position. The N1 nitrogen is substituted with an allyl (prop-2-en-1-yl) group. This combination of a rigid heterocyclic core and flexible, reactive side chains makes it a versatile building block. Accurate structural verification is paramount for its application in drug development and materials science, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides the foundational data and methodologies required for such verification.

To facilitate a clear discussion of the spectroscopic data, the atoms of 1-(Prop-2-en-1-yl)piperidin-4-amine are systematically numbered as shown in the diagram below. This numbering convention will be used throughout the guide.

Caption: Numbering scheme for 1-(Prop-2-en-1-yl)piperidin-4-amine.

Mass Spectrometry (MS)

Mass spectrometry is the first critical step in structural elucidation, providing the molecular weight of the compound and valuable information about its structural components through fragmentation analysis.

Predicted Mass Spectrometric Data

For 1-(Prop-2-en-1-yl)piperidin-4-amine (Molecular Formula: C₈H₁₆N₂), the following data are predicted, primarily using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, which is ideal for basic amines.[1]

| Parameter | Predicted Value | Rationale and Key Insights |

| Molecular Weight | 140.23 g/mol | Sum of the atomic weights of all atoms in the molecule. |

| Monoisotopic Mass | 140.1313 u | Exact mass based on the most abundant isotopes (¹²C, ¹H, ¹⁴N). |

| Protonated Molecule [M+H]⁺ | m/z 141.1391 | ESI in positive mode will readily protonate the basic nitrogen atoms (likely the more accessible N10 primary amine or the N1 tertiary amine), resulting in the molecular ion plus a proton. This is expected to be the base peak or a very prominent peak in the full scan spectrum.[2] |

| Major Fragment Ion 1 | m/z 100.1022 | Loss of the allyl group (C₃H₅, 41.0391 u) via cleavage of the N1-C7 bond. This fragmentation is a common pathway for N-substituted amines, leading to a stable piperidine-based cation.[1] |

| Major Fragment Ion 2 | m/z 83.0862 | Subsequent loss of the amino group (NH₃, 17.0265 u) from the m/z 100 fragment. This indicates the presence of the primary amine on the piperidine ring. |

| Major Fragment Ion 3 | m/z 56.0500 | Alpha-cleavage of the piperidine ring is a characteristic fragmentation pattern for piperidine derivatives, often leading to smaller, stable iminium ions.[1][3] |

Experimental Protocol: ESI-MS

This protocol describes a self-validating system for obtaining high-quality ESI-MS data.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized compound.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. The choice of solvent is critical; it must be volatile and capable of fully dissolving the analyte.

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The formic acid is essential as it aids in the protonation of the analyte, enhancing the [M+H]⁺ signal.[1]

-

-

Instrumentation and Data Acquisition:

-

Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

-

Ionization Mode: Positive ion mode is selected due to the basic nature of the amine functional groups.[1]

-

Infusion: Directly infuse the working solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This ensures a stable spray and consistent ion generation.

-

MS Parameters (Typical Starting Points):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V (A higher cone voltage can induce in-source fragmentation, which can be useful for initial structural confirmation)

-

Source Temperature: 100 - 120 °C

-

Desolvation Temperature: 250 - 350 °C

-

Desolvation Gas Flow (N₂): 500 - 800 L/hr

-

-

Data Collection:

-

Acquire a full scan spectrum (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

-

Perform a product ion scan (MS/MS) on the isolated [M+H]⁺ precursor ion (m/z 141.1) to generate the fragmentation pattern. Vary the collision energy (e.g., 10-40 eV) to optimize the abundance of fragment ions.[4]

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The following table summarizes the key vibrational modes predicted for 1-(Prop-2-en-1-yl)piperidin-4-amine.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity | Key Insights |

| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Medium, two sharp peaks | The presence of two distinct peaks in this region is a hallmark of a primary amine (asymmetric and symmetric stretching), confirming the -NH₂ group.[5][6] |

| 3100-3000 | =C-H Stretch | Alkene | Medium | This absorption, appearing just above the 3000 cm⁻¹ threshold, is characteristic of C-H bonds on an sp²-hybridized carbon and confirms the presence of the allyl group's double bond.[7][8] |

| 2950-2850 | C-H Stretch | Alkane (Piperidine Ring) | Strong | These strong absorptions are due to the numerous sp³ C-H bonds in the piperidine ring and are expected in most aliphatic compounds.[9] |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium | This bending vibration further corroborates the presence of the primary amine functional group.[5] |

| 1680-1640 | C=C Stretch | Alkene | Medium to Weak | This peak confirms the carbon-carbon double bond of the allyl group. Its intensity can be variable.[8][10] |

| 1250-1020 | C-N Stretch | Aliphatic Amines | Medium | These absorptions correspond to the stretching of the C-N bonds in both the tertiary amine of the ring and the primary amine substituent.[5] |

| 1005-985 & 920-900 | =C-H Bend (Out-of-Plane) | Monosubstituted Alkene | Strong | These two strong bands are highly diagnostic for a terminal, monosubstituted alkene (-CH=CH₂), providing definitive evidence for the structure of the allyl group.[9][11] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or contaminant signals from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (a single drop if liquid, or a few milligrams of solid) of the purified 1-(Prop-2-en-1-yl)piperidin-4-amine directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Label the significant peaks and compare their wavenumbers to the predicted values and standard correlation tables.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Predicted ¹³C NMR Data

Based on the molecule's structure, 8 distinct carbon signals are predicted. The chemical shifts (δ) are estimated based on standard values for similar chemical environments.[12]

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Key Insights |

| C9 (=C H₂) | ~117 | The terminal sp² carbon of the alkene is expected to be the most upfield of the alkene carbons. |

| C8 (-C H=) | ~135 | The internal sp² carbon of the alkene is deshielded relative to C9. |

| C7 (-C H₂-CH=) | ~60 | This sp³ carbon is directly attached to the N1 nitrogen, causing a significant downfield shift. |

| C2, C6 | ~54 | These carbons are alpha to the tertiary nitrogen (N1), resulting in a downfield shift. They are chemically equivalent due to symmetry. |

| C4 | ~49 | This carbon is attached to the primary amino group (-NH₂), which causes a downfield shift. |

| C3, C5 | ~30 | These carbons are beta to both nitrogen atoms and are expected to have a chemical shift typical of a standard alkane environment. They are chemically equivalent. |

Predicted ¹H NMR Data

The ¹H NMR spectrum provides detailed information on the number of different types of protons, their electronic environment, and their neighboring protons through spin-spin coupling.

| Proton(s) | Multiplicity | Predicted Integration | Predicted Chemical Shift (δ, ppm) | Rationale and Key Insights |

| H on C8 (-CH =) | ddt (doublet of doublets of triplets) | 1H | ~5.8-6.0 | This proton is on the internal alkene carbon. It will be split by the trans H9, the cis H9, and the two H7 protons. This complex pattern is highly diagnostic. |

| H on C9 (=CH**) | m (multiplet) | 2H | ~5.0-5.2 | These two terminal alkene protons are diastereotopic. They will couple to each other (geminal coupling) and to the H8 proton (cis and trans coupling), resulting in a complex multiplet. |

| H on C7 (-CH ₂-) | d (doublet) | 2H | ~3.0-3.2 | These protons are adjacent to the C8 alkene proton and will be split into a doublet. They are shifted downfield due to their proximity to N1. |

| H on C2, C6 (axial & equatorial) | m (multiplet) | 4H | ~2.7-2.9 (eq) & ~2.0-2.2 (ax) | Protons on the carbons alpha to N1. The equatorial protons are typically deshielded compared to the axial protons. Complex splitting is expected due to coupling with each other and adjacent protons on C3/C5. |

| H on C4 | m (multiplet) | 1H | ~2.5-2.7 | This proton is on the carbon bearing the amino group. Its signal will likely be a complex multiplet due to coupling with the four adjacent protons on C3 and C5. |

| H on C3, C5 (axial & equatorial) | m (multiplet) | 4H | ~1.7-1.9 (eq) & ~1.3-1.5 (ax) | These protons are on the carbons beta to the nitrogens. Complex splitting patterns are expected. |

| H on N10 (-NH ₂) | s (singlet, broad) | 2H | ~1.5-2.5 | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. It will disappear upon D₂O exchange.[13] |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-25 mg for ¹³C NMR) into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with analyte peaks. CDCl₃ is a common first choice.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Cap the tube and gently agitate to ensure the sample is fully dissolved.

-

-

Instrument Setup and Shimming:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay (d1): 1-5 seconds (A longer delay ensures quantitative integration).

-

Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise.

-

-

D₂O Exchange: To confirm the identity of the -NH₂ protons, acquire a spectrum, then add 1-2 drops of D₂O, shake the tube, and re-acquire the spectrum. The -NH₂ signal should disappear.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to provide a spectrum where each unique carbon appears as a singlet.

-

Acquisition Parameters:

-

Spectral Width: ~220-240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, integrations, and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

-

Integrated Spectroscopic Workflow

The structural elucidation of a novel compound is a logical, multi-step process. Each spectroscopic technique provides a piece of the puzzle, and together they offer a complete picture. The following workflow illustrates how these techniques are synergistically applied.

Caption: A validated workflow for the spectroscopic characterization of a novel compound.

References

-

Vertex AI Search Result[11], IR spectrum: Alkenes.

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

-

Infrared (I.R.)Spectroscopy. [Link]

-

Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Alkenes. [Link]

-

PubChem. 1-(Propan-2-yl)piperidin-4-amine. [Link]

-

Infrared Spectroscopy (IR). [Link]

-

PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

- Molecules. (2019, February 10).

Sources

- 1. benchchem.com [benchchem.com]

- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 11. IR spectrum: Alkenes [quimicaorganica.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

purification of 1-(Prop-2-en-1-yl)piperidin-4-amine by chromatography

Application Note: Chromatographic Purification of 1-(Prop-2-en-1-yl)piperidin-4-amine

Abstract

Purifying 1-(Prop-2-en-1-yl)piperidin-4-amine (1-allyl-4-aminopiperidine) presents a dual challenge in chromatography: extreme polarity/basicity leading to peak tailing on silica, and lack of a chromophore rendering standard UV detection (254 nm) ineffective. This Application Note details two robust protocols: a modified Normal Phase (Flash) method using ammoniated mobile phases for bulk purification, and a high-pH Reverse Phase (Prep-HPLC) method for final polishing.

Compound Profile & The "Silanol Effect"

To successfully purify this molecule, one must understand its interaction with the stationary phase.

| Property | Value | Chromatographic Implication |

| Structure | Piperidine ring with 4-amino and 1-allyl groups. | Diamine character: Two basic sites.[1] |

| pKa (Primary Amine) | ~10.8 | Highly protonated at neutral pH. |

| pKa (Tertiary Amine) | ~9.0 | Protonated at neutral pH. |

| UV Activity | Negligible >210 nm | Invisible to standard UV detectors. |

| Polarity | High (LogP < 1) | Requires polar mobile phases (MeOH/Water). |

The Challenge: On standard silica gel (

-

Result: The compound "streaks" or "tails" indefinitely, leading to poor separation and yield loss.

-

Solution: We must suppress this interaction using Basified Mobile Phases or Amine-Functionalized Silica .

Decision Logic & Workflow

The following decision tree outlines the optimal purification route based on sample scale and purity requirements.

Figure 1: Strategic workflow for selecting the purification modality.

Method A: Normal Phase Flash Chromatography (Bulk Scale)

This is the workhorse method for isolating the amine from crude reaction mixtures (e.g., after Boc-deprotection or alkylation).

Critical Reagents

-

Mobile Phase A: Dichloromethane (DCM).

-

Mobile Phase B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (

) .-

Note: Alternatively, use commercially available 7N Ammonia in Methanol diluted into DCM.

-

-

Stationary Phase: Spherical Silica (20–40 µm).

-

Upgrade: Use KP-NH (Amine-functionalized silica) if available. If using KP-NH, omit the ammonium hydroxide in the mobile phase.

-

Protocol Steps

-

Mobile Phase Preparation (The "Magic Mix"):

-

Prepare a stock of "Ammoniated Methanol": Mix 900 mL MeOH + 100 mL

(28-30% aq). -

Why? The water in aqueous ammonia is necessary to hydrate the silica slightly, improving mass transfer for polar amines.

-

-

Column Equilibration (Crucial):

-

Sample Loading:

-

Do NOT liquid load in pure DCM (it may precipitate).

-

Dry Load: Dissolve crude in MeOH, add Celite 545 (ratio 1:2 sample:Celite), and evaporate to dryness. Pack this powder into a solid load cartridge.

-

-

Gradient Elution:

-

0–5 min: 0% B (Pure DCM) – Elutes non-polar impurities (e.g., allyl bromide).

-

5–20 min: 0% → 50% B (Ammoniated MeOH/DCM).

-

Target Elution: The diamine typically elutes between 5–10% MeOH concentration.

-

-

Detection:

-

UV: Set to 205 nm (monitor) and 254 nm (impurities).

-

Primary Detection: If available, use ELSD (Evaporative Light Scattering Detector) .

-

Manual Check: Collect all fractions and spot on TLC. Visualize with Ninhydrin or KMnO4 stain (heat required). The amine will appear as a deep red/purple spot with Ninhydrin.

-

Method B: Preparative HPLC (High Purity/Polishing)

Use this method when purity >98% is required for biological assays.

Critical Parameters

-

Column: C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini).

-

Requirement: Must be pH stable up to 12.

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) in Water.

-

Mobile Phase B: Acetonitrile (ACN).

Protocol Steps

-

System Setup:

-

Purge lines with the high pH buffer. Ensure the column is rated for pH 10.

-

Mechanism:[2][3] At pH 10, the amine (pKa ~10.8) is partially deprotonated (neutral). This increases hydrophobicity, allowing retention on the C18 chain. At low pH (TFA), the doubly charged molecule would elute in the void volume (dead time).

-

-

Gradient:

-

Flow: 20 mL/min (for 19mm ID column).

-

0–1 min: 5% B.

-

1–10 min: 5% → 60% B.

-

Note: The allyl group adds significant hydrophobicity compared to the parent piperidine, so expect elution around 30-40% ACN.

-

-

Post-Run Handling (Lyophilization Warning):

-

Ammonium bicarbonate is volatile. Freeze-drying (lyophilization) will remove the buffer and water, leaving the free amine.

-

Caution: The allyl group is stable, but avoid high heat (>40°C) during concentration to prevent potential polymerization or oxidation.

-

Visualization of the Flash Workflow

Figure 2: Step-by-step execution of the Normal Phase Flash protocol.

Troubleshooting & "Field" Tips

| Issue | Cause | Solution |

| Compound stuck at baseline | Silanol interaction too strong. | Increase |

| Broad/Streaking peaks | Inadequate equilibration. | Flush column with basic mobile phase for 5 more CVs before loading. |

| Sample precipitates on column | Solubility mismatch. | Use Dry Loading (Method A, Step 3). Never liquid load polar amines in pure DCM. |

| "Ghost" peaks in UV | Allyl oxidation or solvent impurities. | Rely on ELSD or MS (Mass Spec) detection. UV is unreliable for this molecule. |

References

-

Teledyne ISCO. "Purification of Amine Compounds using RediSep Rf Amine Columns." Application Note AN87.

-

Biotage. "Strategies for the Flash Purification of Polar Amines." The Flash Purification Blog.

-

Sigma-Aldrich. "Solvent Systems for Flash Column Chromatography." Technical Bulletin.

-

Reich, H. J. "pKa Data Compiled by R. Williams." University of Wisconsin-Madison Chemistry.

-

Waters Corporation. "XBridge BEH C18 Column Care and Use Manual." (High pH Stability Data).

Sources

13C NMR spectral data for N-allyl-4-aminopiperidine derivatives

Application Note: C NMR Spectral Characterization of N-Allyl-4-Aminopiperidine Derivatives

Subject:Abstract & Scope

The N-allyl-4-aminopiperidine scaffold is a critical pharmacophore in the synthesis of potent opioid analgesics (e.g., fentanyl derivatives) and neuroactive ligands. Precise structural validation of this intermediate is essential for quality control and regulatory compliance. This guide provides a standardized protocol for the acquisition, processing, and assignment of

Chemical Structure & Numbering System

To ensure consistent spectral assignment, we utilize the following numbering convention for the 1-allyl-4-aminopiperidine core.

Figure 1: Structural connectivity and functional zones of the N-allyl-4-aminopiperidine scaffold.

Experimental Protocol

Sample Preparation

The chemical shift of amine-containing compounds is highly pH-dependent. Data should be acquired on the free base to avoid broadening effects and chemical shift variations caused by protonation exchange, unless specific salt characterization is required.

-

Solvent Selection:

-

Standard: Chloroform-

(CDCl -

For Salts (HCl/Oxalate): Dimethyl sulfoxide-

(DMSO-

-

-

Concentration: Prepare a solution of 30–50 mg of analyte in 0.6 mL of solvent. Filter through a cotton plug if particulates are visible.

Acquisition Parameters

To differentiate quaternary carbons (e.g., in amide derivatives) from protonated carbons, and to ensure quantitative integration if needed, use the following pulse sequence parameters:

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (or equivalent) | Power-gated decoupling to minimize NOE for quantitative accuracy (optional) or standard decoupling for sensitivity. |

| Relaxation Delay (D1) | 2.0 – 5.0 s | Allows relaxation of quaternary carbons (e.g., amide carbonyls). |

| Spectral Width | -5 to 220 ppm | Covers aliphatic region and potential carbonyl/amide shifts. |

| Scans (NS) | 256 – 1024 | |

| Temperature | 298 K (25°C) | Standardizes conformational isomers (chair/boat). |

Workflow Diagram

Figure 2: Decision tree for sample preparation and data acquisition.

Spectral Data Analysis

Representative Chemical Shifts

The following table summarizes the characteristic

| Carbon Position | Type | Multiplicity (DEPT-135) | Structural Insight | |

| C1' | Allyl CH | 61.5 – 62.5 | Down (CH | Deshielded by Nitrogen; characteristic of N-alkylation. |

| C2' | Allyl =CH- | 135.0 – 136.0 | Up (CH) | Vinyl methine; diagnostic for allyl group. |

| C3' | Allyl =CH | 117.5 – 118.5 | Down (CH | Terminal alkene; distinct from aromatic signals. |

| C2 / C6 | Ring CH | 52.0 – 53.5 | Down (CH | Alpha to ring Nitrogen; typically the most deshielded ring CH |

| C3 / C5 | Ring CH | 32.0 – 33.5 | Down (CH | Beta to Nitrogen; shielded region. |

| C4 | Ring CH | 48.0 – 50.0 | Up (CH) | Methine carrying the amine; shift varies with derivatization. |

Effect of Derivatization (Amide Formation)

When the primary amine at C4 is acylated (e.g., to form N-phenyl-N-(1-allyl-4-piperidinyl)propanamide), distinct spectral changes occur:

-

Appearance of Carbonyl: A new signal appears at 173–175 ppm (Amide C=O).

-

C4 Shift: The C4 methine signal often shifts downfield by 2–5 ppm (to ~52–55 ppm) due to the electron-withdrawing nature of the amide nitrogen.

-

Aromatic Signals: If an anilido group is added, aromatic signals appear in the 120–140 ppm range.

Troubleshooting & Artifacts

-

Missing C4 Signal: The C4 methine signal can be weak or broad if the molecule undergoes slow chair-chair interconversion or restricted rotation around the amide bond. Solution: Run the experiment at 313 K (40°C) to sharpen the signals.

-

Solvent Overlap: In DMSO-

, the solvent septet (39.5 ppm) may obscure the C3/C5 ring carbons. Solution: Use DEPT-135 to invert the CH

References

-

Sigma-Aldrich. 4-Aminopiperidine Product Analysis. Retrieved from

-

National Institutes of Health (NIH). Facile synthesis of 4-substituted-4-aminopiperidine derivatives. PubChem.[1] Retrieved from

-

Oregon State University. 13C NMR Chemical Shift Tables. Department of Chemistry. Retrieved from

-

University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Department of Chemistry. Retrieved from

-